molecular formula C14H17NO4 B6579866 methyl 1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 1172904-84-5

methyl 1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6579866
CAS No.: 1172904-84-5
M. Wt: 263.29 g/mol
InChI Key: RKBQTNXGFHUHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a 3-methoxyphenylmethyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrrolidone ring. The 3-methoxy group on the benzyl moiety likely influences electronic and steric properties, affecting solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name

methyl 1-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-5-3-4-10(6-12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBQTNXGFHUHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., methoxy): Increase lipophilicity and stability compared to electron-withdrawing groups (e.g., chlorine) . Hydroxyl vs. Methoxy: Hydroxyl groups (e.g., in ) enable hydrogen bonding, raising melting points and aqueous solubility, whereas methoxy groups enhance membrane permeability .
  • Synthesis: Most analogs are synthesized via esterification of carboxylic acid precursors with methanol and H₂SO₄ (e.g., ). Heterocyclic variants require specialized reagents (e.g., hydrazine for hydrazides ).

Physicochemical Properties

  • Melting Points : Hydroxyl-substituted compounds (e.g., 188–189°C ) exhibit higher MPs than methoxy or chloro analogs (145–146°C ), reflecting intermolecular H-bonding.
  • Spectroscopic Data :
    • IR : All compounds show C=O stretches near 1650–1750 cm⁻¹ .
    • NMR : Methoxy groups resonate at δ ~3.6–3.7 ppm (¹H) and δ ~52–55 ppm (¹³C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.